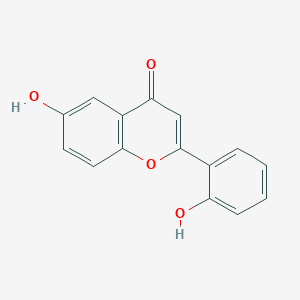

6,2'-Dihydroxyflavone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cilazapril monohidrato implica la preparación del compuesto padre, Cilazapril, seguido de su conversión a la forma monohidratada. La ruta sintética típicamente incluye los siguientes pasos:

Formación del anillo de piridazina: La síntesis comienza con la formación del anillo de piridazina, que es un componente estructural clave del Cilazapril.

Introducción del grupo etoxicarbonilo: Se introduce un grupo etoxicarbonilo en el anillo de piridazina para formar el compuesto intermedio.

Acoplamiento con ácido fenilbutanoico: Luego, el intermedio se acopla con ácido fenilbutanoico para formar Cilazapril.

Hidratación: Finalmente, el Cilazapril se hidrata para formar Cilazapril monohidrato.

Métodos de producción industrial

La producción industrial de Cilazapril monohidrato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un estricto control de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Cilazapril monohidrato experimenta varios tipos de reacciones químicas, incluyendo:

Hidrólisis: Como un profármaco, se hidroliza a su forma activa, cilazaprilat, en el cuerpo.

Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción bajo condiciones específicas.

Sustitución: Puede participar en reacciones de sustitución, particularmente involucrando el grupo etoxicarbonilo.

Reactivos y condiciones comunes

Hidrólisis: Típicamente ocurre en ambientes acuosos dentro del cuerpo.

Oxidación: Puede ser inducida usando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Productos principales

Cilazaprilat: El metabolito activo principal formado a través de la hidrólisis.

Derivados oxidados y reducidos: Se pueden formar varios derivados a través de reacciones de oxidación y reducción.

Aplicaciones Científicas De Investigación

Antioxidant Properties

6,2'-Dihydroxyflavone exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals and enhance the body's defense mechanisms against oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies show that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis and asthma .

- Mechanistic Pathways : It has been observed to inhibit pathways involved in inflammation, including the NF-κB and MAPK signaling pathways. These findings highlight its potential as a therapeutic agent for chronic inflammatory diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties:

- Cognitive Enhancement : Research indicates that it may enhance cognitive function by modulating neurotransmitter systems and protecting neuronal cells from apoptosis . The compound's ability to inhibit enzymes like pyridoxal phosphatase may contribute to improved memory and learning outcomes in animal models .

- Potential in Neurodegenerative Diseases : Given its antioxidant and anti-inflammatory properties, this compound is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties:

- Inhibition of Tumor Growth : Preliminary findings indicate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . This makes it a candidate for further investigation in cancer therapy.

- Targeting Cancer Pathways : The compound may also interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Applications in Cardiovascular Health

The cardioprotective effects of this compound are noteworthy:

- Cholesterol Regulation : Studies have shown that it can help regulate lipid profiles by reducing LDL cholesterol levels and increasing HDL cholesterol levels, potentially lowering the risk of cardiovascular diseases .

- Vascular Health : Its anti-inflammatory properties may also contribute to improved vascular health by reducing endothelial dysfunction.

Case Studies and Research Findings

A selection of case studies highlights the multifaceted applications of this compound:

Mecanismo De Acción

Cilazapril monohidrato ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I a angiotensina II. Al bloquear esta conversión, el compuesto reduce los niveles de angiotensina II, lo que lleva a una disminución de la vasoconstricción y una reducción de la presión arterial . Los objetivos moleculares incluyen la enzima convertidora de angiotensina y las vías involucradas en el sistema renina-angiotensina-aldosterona .

Comparación Con Compuestos Similares

Cilazapril monohidrato se compara con otros inhibidores de la enzima convertidora de angiotensina, tales como:

Enalapril: Similar en función pero difiere en su estructura química y farmacocinética.

Lisinopril: Otro inhibidor de la enzima convertidora de angiotensina con un perfil diferente de absorción y metabolismo.

Ramipril: Conocido por su mayor duración de acción en comparación con Cilazapril.

Singularidad

Cilazapril monohidrato es único debido a su alta potencia y eficacia a bajas dosis. Ha sido ampliamente estudiado en diversas poblaciones de pacientes, incluidas aquellas con insuficiencia renal e insuficiencia cardíaca congestiva .

Actividad Biológica

6,2'-Dihydroxyflavone (DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of DHF, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its yellow crystalline form and solubility in organic solvents such as ethanol and acetone. Its molecular structure features hydroxyl groups at positions 6 and 2', which are crucial for its biological activity.

1. Anti-Inflammatory Effects

DHF exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that DHF reduced TNF-α levels in human esophagus biopsy samples from patients with eosinophilic esophagitis (EoE), suggesting its potential therapeutic role in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Baseline Level (pg/mL) | Level after DHF Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 120 | 60 | 50 |

| IL-1β | 100 | 40 | 60 |

2. Anticancer Properties

DHF has been shown to possess anticancer effects through various mechanisms. It can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted its efficacy against breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with DHF resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 activity indicating enhanced apoptosis.

3. Neuroprotective Effects

DHF has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. In animal models of Alzheimer's disease, DHF administration led to improved cognitive function and reduced amyloid plaque formation .

Table 2: Neuroprotective Effects of DHF in Animal Models

| Parameter | Control Group (Mean ± SD) | DHF Treated Group (Mean ± SD) |

|---|---|---|

| Cognitive Function Score | 15 ± 2 | 20 ± 3 |

| Amyloid Plaque Density (μm²) | 250 ± 30 | 150 ± 20 |

Molecular Mechanisms

The biological activities of DHF are mediated through various molecular mechanisms:

- Inhibition of NF-κB Pathway : DHF suppresses the activation of NF-κB, a key regulator of inflammation.

- Scavenging Reactive Oxygen Species (ROS) : It acts as an antioxidant, reducing oxidative stress in cells.

- Modulation of MAPK Pathway : DHF influences the MAPK signaling pathway involved in cell proliferation and survival .

Propiedades

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?

A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.